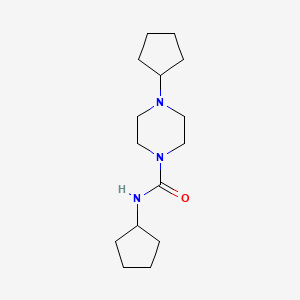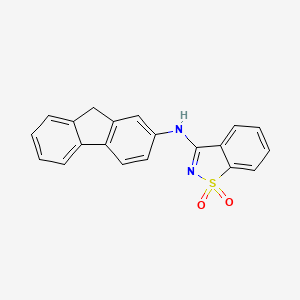![molecular formula C17H16F3NO4 B4774280 2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4774280.png)
2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as TFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of TFB is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. This inhibition may lead to changes in cellular behavior and ultimately affect biological processes.
Biochemical and Physiological Effects:
Studies have shown that TFB can have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune system activity. TFB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFB in lab experiments is its high purity, which allows for accurate and reproducible results. However, TFB is also known to be relatively unstable and may require special handling and storage conditions to maintain its activity.
Zukünftige Richtungen
There are many potential future directions for research on TFB, including its use in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFB and its potential as a tool for studying cellular signaling pathways. Finally, the development of new synthesis methods for TFB may lead to improved yields and increased availability for research purposes.
In conclusion, TFB is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities, including inhibition of cell proliferation and anti-inflammatory properties, make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of TFB and its potential as a tool for studying cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
TFB has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. Some of the potential applications of TFB include its use as a tool to study the role of benzamides in biological systems, as well as its use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c1-23-13-9-15(25-3)14(24-2)8-10(13)16(22)21-12-7-5-4-6-11(12)17(18,19)20/h4-9H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVJQZFIDXZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-{[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]methyl}-2-furoate](/img/structure/B4774199.png)
![N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4774205.png)
![methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4774217.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4774233.png)
![3-methyl-5-(trifluoromethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4774235.png)
![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4774245.png)
![4-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4774249.png)
![7-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4774252.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4774257.png)

![methyl 2-[({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4774262.png)
